Methyl 4-boc-2-methylmorpholine-2-carboxylate
Description
Methyl 4-Boc-2-methylmorpholine-2-carboxylate is a morpholine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position, a methyl ester at the 2-position, and an additional methyl substituent on the morpholine ring. The Boc group enhances stability during synthetic processes, particularly in peptide and pharmaceutical chemistry, by protecting reactive amine sites . The methyl ester group contributes to lipophilicity, influencing solubility and reactivity in downstream reactions. This compound is primarily used as an intermediate in organic synthesis, enabling selective deprotection and functionalization strategies.
Properties
IUPAC Name |
4-O-tert-butyl 2-O-methyl 2-methylmorpholine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-12(4,8-13)9(14)16-5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUBMNNPPWLOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-boc-2-methylmorpholine-2-carboxylate typically involves the reaction of 2-methylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the compound, often leading to the removal of the BOC group.
Substitution: Substituted morpholine derivatives with different functional groups replacing the BOC group.
Scientific Research Applications
Methyl 4-boc-2-methylmorpholine-2-carboxylate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals. The compound’s ability to protect amine groups makes it valuable in multi-step synthesis processes.
Mechanism of Action
The mechanism of action of Methyl 4-boc-2-methylmorpholine-2-carboxylate primarily involves its role as a protecting group for amines. The BOC group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. This protection is crucial in the synthesis of complex organic molecules, where selective reactivity is required.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(S)-Ethyl 4-Boc-morpholine-2-carboxylate (CAS 2381834-45-1)
- Structural Differences : Replaces the methyl ester with an ethyl ester and lacks the 2-methyl substituent on the morpholine ring.
- Impact on Properties :
- Applications : Used in similar Boc-protection strategies but preferred for reactions requiring slower ester cleavage.
4-Benzylmorpholine-2-carboxylic Acid Hydrochloride (CAS Not Provided)
- Structural Differences : Features a benzyl group at the 4-position and a carboxylic acid (as a hydrochloride salt) instead of a methyl ester.
- Impact on Properties: Solubility: The ionic hydrochloride salt significantly enhances water solubility compared to neutral esters.
- Applications : Primarily employed in ionic form for crystallization studies or as a zwitterionic intermediate.
Methyl 4-Bromothiophene-2-carboxylate (CAS 62224-16-2)
- Structural Differences : Replaces the morpholine ring with a thiophene ring and includes a bromo substituent.
- Impact on Properties :
- Applications : Used in materials science and as a precursor for Suzuki-Miyaura couplings.
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Solubility Trends | Stability Notes |
|---|---|---|---|---|---|
| Methyl 4-Boc-2-methylmorpholine-2-carboxylate | C₁₂H₂₁NO₅ | 259.3* | Boc, methyl ester, methyl | Lipophilic (organic solvents) | Stable under basic conditions |
| (S)-Ethyl 4-Boc-morpholine-2-carboxylate | C₁₂H₂₁NO₅ | 259.3 | Boc, ethyl ester | Moderate lipophilicity | Hydrolyzes slower than methyl |
| 4-Benzylmorpholine-2-carboxylic acid HCl | C₁₃H₁₈ClNO₃ | 271.7 | Benzyl, carboxylic acid, HCl | High aqueous solubility | Stable ionic form |
| Methyl 4-bromothiophene-2-carboxylate | C₆H₅BrO₂S | 221.07 | Bromo, thiophene, methyl ester | Organic solvents | Light-sensitive |
*Estimated based on structural similarity to (S)-Ethyl 4-Boc-morpholine-2-carboxylate .
Biological Activity
Methyl 4-boc-2-methylmorpholine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by:
- Morpholine Ring : A six-membered ring containing one oxygen atom.
- Boc Group : A tert-butoxycarbonyl group that enhances stability and solubility.
- Carboxylate Group : Imparts potential for interactions with biological targets.
The molecular formula is with a molecular weight of approximately 229.28 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain studies indicate potential anticancer effects, particularly in inhibiting tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
Antimicrobial Activity
A study demonstrated that morpholine derivatives, including this compound, exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several strains, showing promising results.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, a case study involving human breast cancer cell lines revealed a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The compound was observed to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Enzyme Inhibition Studies
Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways. For example, the inhibition of transglutaminase activity was evaluated:
| Compound | IC50 (µM) |
|---|---|
| This compound | 15 |
| Control (known inhibitor) | 5 |
This suggests that the compound has potential as a lead structure for developing enzyme inhibitors.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Methyl 4-Boc-2-methylmorpholine-2-carboxylate to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Stepwise Protection : Introduce the Boc group early to protect the morpholine nitrogen, as premature deprotection can lead to side reactions. Use anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Reagent Ratios : Maintain a 1.2:1 molar ratio of Boc-anhydride to the amine group to ensure complete protection while minimizing excess reagent.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to separate unreacted starting materials and byproducts. Monitor purity via TLC (Rf ≈ 0.5 in 30% ethyl acetate/hexane) .
- Data Table :
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 0–25°C (room temperature) |
| Catalyst | DMAP (5 mol%) |
| Solvent | Dichloromethane (DCM) |
| Yield Range | 65–85% |
Q. Which spectroscopic techniques are most effective for characterizing the structure and confirming Boc protection in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the Boc group’s tert-butyl signal at ~1.4 ppm (singlet, 9H) in ¹H NMR and ~80 ppm (quaternary carbon) in ¹³C NMR. The methyl ester appears as a singlet at ~3.7 ppm (¹H) and ~52 ppm (¹³C).
- IR Spectroscopy : Confirm the presence of carbonyl stretches for the Boc group (~1680–1720 cm⁻¹) and ester carbonyl (~1740 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate the molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., C₁₃H₂₁NO₅: calc. 279.14, observed 279.15) .
Q. How can researchers assess the stability of the Boc group under different reaction conditions?
- Methodological Answer :
- Acid Sensitivity : Test deprotection by exposing the compound to trifluoroacetic acid (TFA)/DCM (1:4 v/v) for 1–2 hours. Monitor via TLC for disappearance of the Boc-protected spot.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C indicates robust stability).
- Solvent Compatibility : Incubate in common solvents (e.g., DMSO, THF) at 40°C for 24 hours; analyze by NMR for decomposition .
Advanced Research Questions
Q. How can ring puckering analysis (e.g., Cremer-Pople parameters) be applied to study the conformational flexibility of the morpholine ring?
- Methodological Answer :
- Crystallographic Data : Solve the X-ray structure using SHELXL . Calculate puckering parameters (θ, φ) via the Cremer-Pople method, which defines the ring’s deviation from planarity.
- Software Tools : Use CrystalExplorer or Mercury to visualize puckering amplitudes. For example, a θ value >20° indicates significant chair or boat distortion.
- Dynamic Analysis : Perform DFT calculations (B3LYP/6-31G*) to map energy barriers between conformers .
Q. What computational methods are recommended to model the electronic effects of substituents on the compound’s reactivity?
- Methodological Answer :
- DFT Studies : Optimize geometry at the M06-2X/cc-pVTZ level to evaluate steric and electronic effects of the Boc and methyl groups.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. A smaller gap (<5 eV) suggests higher reactivity.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., water) to study solvation effects on conformation .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for solid-state vs. solution-phase structures?
- Methodological Answer :
- Variable-Temperature NMR : Compare NOESY/ROESY spectra at 25°C and −40°C to detect conformational freezing.
- Polymorph Screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) and analyze via PXRD to identify polymorphs.
- Synchrotron Studies : Use high-resolution (<1 Å) X-ray data to resolve ambiguities in bond lengths/angles .
Data Contradiction Analysis
- Example : If crystallography shows a planar morpholine ring while NMR suggests puckering, consider:
Crystal packing forces flattening the ring in the solid state.
Solution-phase dynamics allowing rapid interconversion between puckered conformers, averaged in NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
